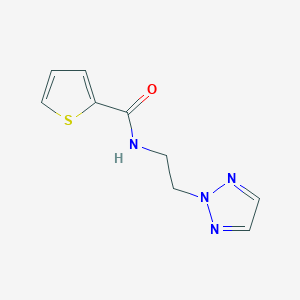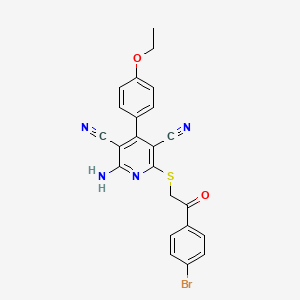
4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (D2PP) is a synthetic compound that has been studied extensively in laboratory experiments and scientific research. It is a member of the pyrimidinecarbonitrile family of compounds, which are known for their ability to interact with various cellular targets. D2PP has been studied for its potential applications in a variety of areas, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the synthesis of pyrimidine derivatives through one-pot, multi-component reactions showcasing significant antibacterial properties. Specifically, derivatives synthesized from similar pyrimidine structures have been evaluated for their antibacterial efficacy, highlighting their potential as antibacterial agents (Rostamizadeh et al., 2013).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including closely related pyrimidine structures, showed promising results in cytotoxic assays against various cancer cell lines and in inhibiting 5-lipoxygenase, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Novel Fused Heterocycles Synthesis
The synthesis of novel fused heterocycles based on pyrimidine derivatives has been explored. These compounds are synthesized under various catalytic conditions, offering a new avenue for the development of pharmaceuticals and materials science. The structural versatility of these compounds underlines the vast potential of pyrimidine derivatives in synthesizing complex molecules (Abdel-ghany et al., 2016).
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives have been identified as promising candidates for nonlinear optical (NLO) applications due to their structural and electronic properties. Research focusing on thiopyrimidine derivatives has revealed their substantial NLO characteristics, making them suitable for optoelectronic applications. Such studies underscore the significance of pyrimidine derivatives in the development of NLO materials (Hussain et al., 2020).
Green Chemistry Synthesis
The microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei highlights the push towards green chemistry. Utilizing solvent-free conditions and microwave irradiation, these methodologies offer an eco-friendly approach to synthesizing pyrimidine derivatives, reducing the environmental impact associated with traditional chemical syntheses (Karati et al., 2022).
Propriétés
IUPAC Name |
4-(diethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-25(4-2)20-16(14-21)18(15-10-6-5-7-11-15)23-19(24-20)17-12-8-9-13-22-17/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEPZBWZVMRFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2835723.png)





![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2835736.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2835737.png)
![2-Chloro-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2835738.png)

![3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2835740.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)
![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)